Desnitro-olefin Imidacloprid
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Overview
Description
1-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-2-amine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of imidazole and pyridine, characterized by the presence of a chloropyridinyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and imidazole.
Reaction with Hydrogen: 6-chloropyridine is reacted with hydrogen in the presence of ammonia to form 6-chloropyridin-3-ylmethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted imidazole compounds .
Scientific Research Applications
1-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. It is known to bind to nicotinic acetylcholine receptors in the central nervous system, leading to the disruption of neural transmission. This mechanism is similar to that of neonicotinoid insecticides, which cause rapid death in insects by blocking neural messages .
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: A neonicotinoid insecticide with a similar structure, known for its high affinity for nicotinic acetylcholine receptors.
Flupyrimin: Another neonicotinoid compound with similar applications and mechanism of action.
Uniqueness
1-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloropyridinyl group and an imidazole ring makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-8-2-1-7(5-13-8)6-14-4-3-12-9(14)11/h1-5H,6H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKNBXPEMHBPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=CN=C2N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904089 |
Source
|
Record name | imidacloprid guanidine olefin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187022-17-9 |
Source
|
Record name | imidacloprid guanidine olefin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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